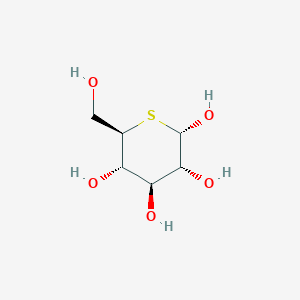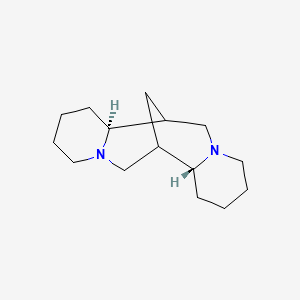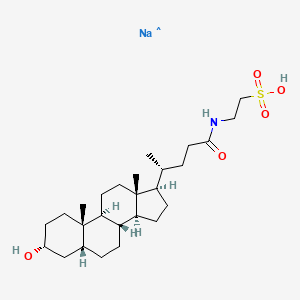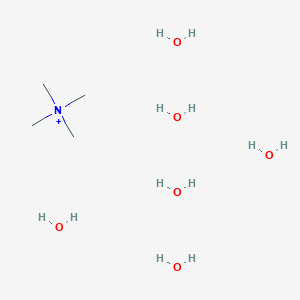
Tetrahexyl ammonnium hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahexyl ammonium hydrate is a quaternary ammonium compound with the chemical formula ((C_6H_{13})_4N^+). It is known for its role as a phase-transfer catalyst, facilitating reactions between compounds in different phases (e.g., liquid-liquid or liquid-solid). This compound is particularly useful in organic synthesis due to its ability to enhance reaction rates and yields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrahexyl ammonium hydrate can be synthesized through the quaternization of hexylamine with hexyl bromide, followed by hydration. The reaction typically involves:
Quaternization: Hexylamine reacts with hexyl bromide in the presence of a base such as sodium hydroxide to form tetrahexyl ammonium bromide.
Hydration: The resulting tetrahexyl ammonium bromide is then treated with water to form tetrahexyl ammonium hydrate.
Industrial Production Methods
Industrial production of tetrahexyl ammonium hydrate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Quaternization: Large quantities of hexylamine and hexyl bromide are reacted in industrial reactors.
Purification: The crude product is purified through crystallization or distillation to obtain high-purity tetrahexyl ammonium bromide.
Hydration: The purified bromide is then hydrated to produce tetrahexyl ammonium hydrate.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahexyl ammonium hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It participates in nucleophilic substitution reactions, where the ammonium ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces tetrahexyl ammonium oxide.
Reduction: Yields lower oxidation state ammonium compounds.
Substitution: Results in various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Tetrahexyl ammonium hydrate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to enhance reaction rates and yields.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which tetrahexyl ammonium hydrate exerts its effects involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. The molecular targets include:
Reactant Molecules: Enhances the solubility of reactants in different phases.
Reaction Intermediates: Stabilizes reaction intermediates, leading to higher yields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahexyl ammonium bromide: Similar in structure but lacks the hydrate component.
Tetrabutyl ammonium bromide: Another quaternary ammonium compound with shorter alkyl chains.
Tetraoctyl ammonium bromide: Similar structure with longer alkyl chains.
Uniqueness
Tetrahexyl ammonium hydrate is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its effectiveness as a phase-transfer catalyst compared to other similar compounds.
Eigenschaften
Molekularformel |
C24H54NO+ |
|---|---|
Molekulargewicht |
372.7 g/mol |
IUPAC-Name |
tetrahexylazanium;hydrate |
InChI |
InChI=1S/C24H52N.H2O/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H2/q+1; |
InChI-Schlüssel |
JCJNUSDBRRKQPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol](/img/structure/B12058147.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)
![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)

